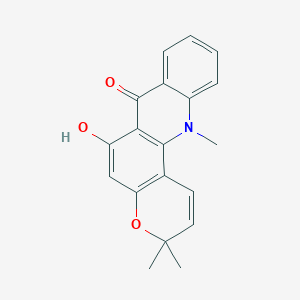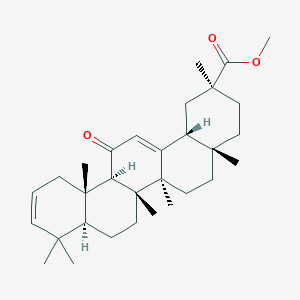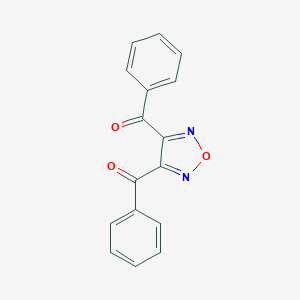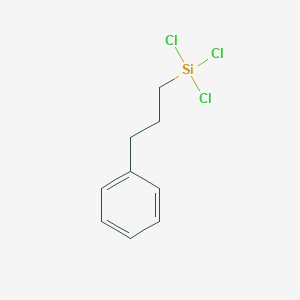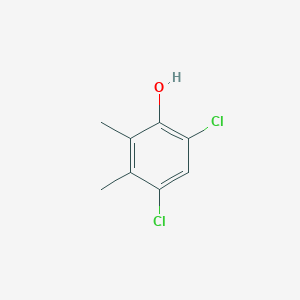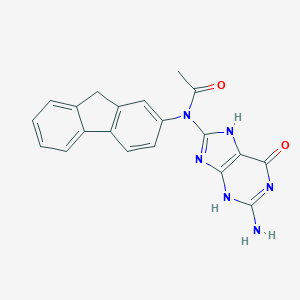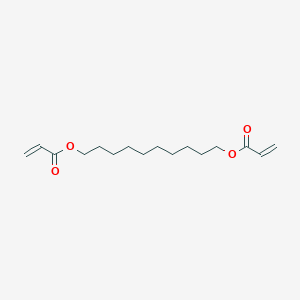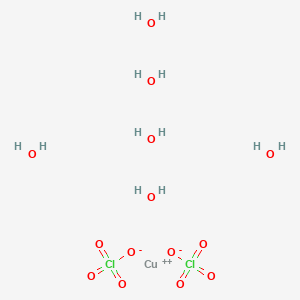
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II), also known as Zeise’s Dimer, is an organometallic compound . It has a CAS number of 12073-36-8 and a molecular weight of 588.08 . The IUPAC name is diplatinum (2+) bis (ethene) tetrachloride . It is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 . The molecular formula is C4H8Cl4Pt2 . Physical And Chemical Properties Analysis
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) appears as an orange crystal . It has a density, boiling point, flash point, precise quality, PSA, and logP ofg/cm3, °Cat760mmHg, °C, 585.86800, 0.00000, and 4.35740 respectively . It is stored at ambient temperatures .
Applications De Recherche Scientifique
“DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)” is a type of organometallic compound. Organometallic compounds have a wide range of applications in various fields . Here are some potential applications:
-
Thin Film Deposition
- Organometallic compounds are often used in the deposition of thin films, a process critical to industries such as electronics and solar energy .
- The compounds can be used in techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films of metals or metal oxides .
-
Industrial Chemistry
- Organometallic compounds serve as catalysts in many industrial chemical reactions .
- They can facilitate reactions such as polymerization, hydrogenation, and metathesis, among others .
- The efficiency and selectivity of these reactions can be significantly improved with the right organometallic catalyst .
-
Pharmaceuticals
- Organometallic compounds, including platinum complexes, have found use in the development of anticancer drugs .
- They can interact with DNA in cancer cells, inhibiting cell division and leading to cell death .
- The effectiveness of these drugs can vary, and research is ongoing to improve their selectivity and reduce side effects .
-
LED Manufacturing
-
Material Science
-
Environmental Science
Safety And Hazards
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) may cause skin irritation, an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear respiratory protection . In case of eye contact, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
dichloroplatinum;ethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBDYCZFZESPN-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.Cl[Pt]Cl.Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl4Pt2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) | |
CAS RN |
12073-36-8, 12144-54-6 |
Source


|
| Record name | Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12073-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12144-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-μ-chlorodichlorobis(η2-ethylene)diplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


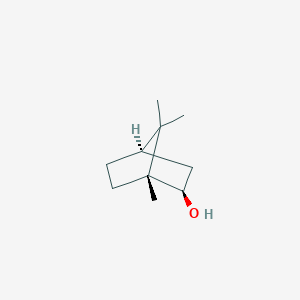
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

